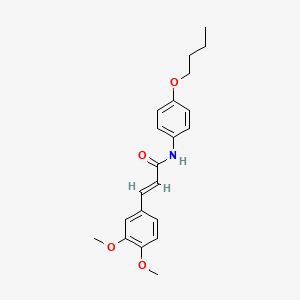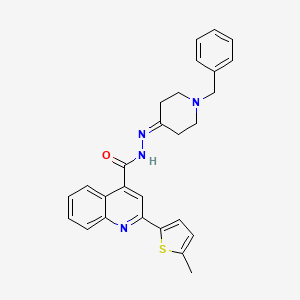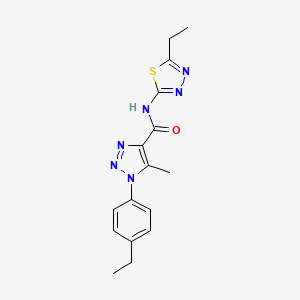![molecular formula C17H20FNO2S B4766714 N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766714.png)
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide, also known as F13714, is a chemical compound that has gained much attention in recent years due to its potential therapeutic applications. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have promising results in the treatment of depression, anxiety, and other psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide involves the inhibition of serotonin reuptake in the presynaptic neuron, leading to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration results in enhanced neurotransmission and modulation of various physiological functions, including mood, anxiety, and appetite. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have a high affinity for the serotonin transporter (SERT) and a low affinity for other neurotransmitter transporters, such as dopamine and norepinephrine transporters, which may contribute to its selectivity for serotonin reuptake inhibition.
Biochemical and Physiological Effects:
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects in preclinical models. In animal studies, N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to increase extracellular serotonin levels in the brain, as well as enhance serotonin-mediated neurotransmission in various brain regions. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has also been shown to reduce immobility time in the forced swim test, a behavioral test used to evaluate antidepressant-like activity. Additionally, N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have anxiolytic effects in animal models of anxiety, such as the elevated plus maze test.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide is its selectivity for serotonin reuptake inhibition, which may reduce the risk of adverse effects associated with non-selective neurotransmitter reuptake inhibition. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which may make it suitable for clinical development. However, one of the limitations of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide is its limited availability and high cost, which may hinder its widespread use in research and development.
Orientations Futures
There are several future directions for the research and development of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide. One area of interest is the evaluation of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide in clinical trials for the treatment of depression and anxiety disorders. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to elucidate the molecular mechanisms underlying the antidepressant and anxiolytic effects of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide, as well as its potential interactions with other neurotransmitter systems.
Applications De Recherche Scientifique
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has shown potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Several studies have been conducted to evaluate the efficacy and safety of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide in preclinical models, and the results have been promising. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions. This mechanism of action is similar to that of other SSRIs, such as fluoxetine and sertraline, which are widely used in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-14-5-2-3-7-16(14)13-22(20,21)19-12-4-6-15-8-10-17(18)11-9-15/h2-3,5,7-11,19H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKVAMIFHRTWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-chloro-6-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4766638.png)

![2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)

![4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4766674.png)

![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)


methanone](/img/structure/B4766699.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4766705.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]](/img/structure/B4766709.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B4766725.png)